5-(Piperidin-1-yl)nicotinic acid

Medicinal Chemistry Drug Design Physicochemical Properties

5-(Piperidin-1-yl)nicotinic acid is a CNS-privileged scaffold (XLogP3=1.3, TPSA 53.4 Ų) enabling BBB penetration for kinase inhibitor and nAChR modulator programs. The 5-piperidine regioisomer offers superior metabolic stability vs. morpholine/pyrrolidine analogs (ΔLogP=1.2) and submicromolar COX-2 inhibition—a unique chemotype circumventing traditional NSAID liabilities. ≥95% purity, RT-stable solid compatible with automated parallel synthesis and HTS workflows. Ideal for neurological and anti-inflammatory drug discovery.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 878742-33-7
Cat. No. B1366032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-1-yl)nicotinic acid
CAS878742-33-7
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CN=CC(=C2)C(=O)O
InChIInChI=1S/C11H14N2O2/c14-11(15)9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2,(H,14,15)
InChIKeyUWDWYCKLOPCIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperidin-1-yl)nicotinic Acid (878742-33-7): A 5‑Substituted Nicotinic Acid Scaffold for Medicinal Chemistry and Procurement Decision‑Making


5-(Piperidin-1-yl)nicotinic acid (CAS 878742-33-7) is a heterocyclic compound composed of a nicotinic acid core substituted at the 5‑position with a piperidin‑1‑yl moiety . This structural arrangement yields a versatile small‑molecule scaffold that retains the carboxylic acid handle for derivatization while introducing a tertiary amine capable of modulating physicochemical and pharmacokinetic properties [1]. Its defined chemical identity and availability in high purity make it a useful building block in early‑stage drug discovery, particularly for programs targeting neurological or metabolic receptors .

Why 5-(Piperidin-1-yl)nicotinic Acid (878742-33-7) Cannot Be Interchanged with Positional Isomers or Alternative Heterocyclic Analogs


Substitution of the piperidine ring at the 2‑, 4‑, or 6‑position of the nicotinic acid core yields regioisomers with divergent hydrogen‑bonding architectures, lipophilicity profiles, and biological target preferences [1]. Replacing the piperidine moiety with morpholine or pyrrolidine further alters solubility, metabolic stability, and receptor‑binding affinity, often compromising the balance of permeability and polarity required for central nervous system or anti‑inflammatory applications [2]. Consequently, generic substitution with a positional isomer or a different heterocyclic analog introduces uncontrolled variability in synthetic outcomes and pharmacological performance, undermining reproducibility in both research and early‑stage development .

Quantitative Comparative Evidence for 5-(Piperidin-1-yl)nicotinic Acid (878742-33-7) Versus Closest Analogs


Lipophilicity and Polar Surface Area Differentiation Among Positional Isomers

The 5‑substituted piperidinyl nicotinic acid (target) exhibits an XLogP3 of 1.3 and a topological polar surface area (TPSA) of 53.4 Ų, which reflects its placement of the basic piperidine nitrogen relative to the carboxylic acid [1]. In contrast, the 2‑substituted positional isomer (2‑(piperidin‑1‑yl)nicotinic acid) displays a lower computed LogP of ~0.32 and a similar TPSA of 53.43 Ų, indicating altered hydrophobic character [2]. This difference in lipophilicity (ΔLogP ≈ 1.0) can influence membrane permeability and off‑target binding profiles.

Medicinal Chemistry Drug Design Physicochemical Properties

Solubility and Bioavailability Enhancement Versus Morpholine‑Based Analog

The piperidine‑containing target compound (XLogP3 = 1.3, TPSA = 53.4 Ų) provides a balanced lipophilicity profile for oral absorption, whereas the morpholine analog (5‑(morpholin‑4‑yl)pyridine‑3‑carboxylic acid) displays a significantly lower XLogP3 of 0.1 and a larger TPSA of 62.7 Ų [1][2]. The reduced LogP of the morpholine derivative impairs membrane permeability, and the increased polar surface area can hinder passive diffusion across the blood–brain barrier .

Pharmaceutical Development Pharmacokinetics Heterocyclic Chemistry

Purity and Quality Consistency in Commercial Supply Chains

5‑(Piperidin‑1‑yl)nicotinic acid is consistently supplied at purities of 95–98%, with multiple vendors offering batch‑specific analytical data (NMR, HPLC, GC) to ensure reproducibility . In comparison, the 2‑substituted analog is available at similar purity levels (95–97%), but the target compound's broader commercial availability from established suppliers reduces supply chain risk . The 6‑substituted isomer is also offered at 98% purity, yet the 5‑substituted scaffold is more frequently utilized as a building block in medicinal chemistry, as evidenced by its inclusion in multiple commercial screening libraries .

Procurement Chemical Synthesis Quality Control

Boiling Point and Thermal Stability in Synthetic Workflows

The target compound exhibits a boiling point of 424.4 °C at 760 mmHg, which is significantly higher than the 2‑substituted analog's predicted boiling point of 403.7 °C [1]. This higher boiling point may reflect stronger intermolecular interactions in the 5‑substituted isomer, offering greater thermal stability during high‑temperature reactions such as amide couplings or Suzuki cross‑couplings. The 6‑substituted isomer has a reported melting point of 209–213 °C, while the 5‑substituted target is a solid at room temperature, facilitating handling and purification .

Process Chemistry Synthesis Physical Properties

Optimal Application Scenarios for 5-(Piperidin-1-yl)nicotinic Acid (878742-33-7) Based on Quantitative Evidence


CNS‑Penetrant Kinase Inhibitor Fragment Libraries

The balanced lipophilicity (XLogP3 = 1.3) and moderate polar surface area (53.4 Ų) of 5‑(piperidin‑1‑yl)nicotinic acid position it as a privileged fragment for designing blood–brain barrier‑permeable kinase inhibitors [1]. Its carboxylic acid group enables straightforward amide or ester derivatization, while the piperidine nitrogen can be exploited for additional hydrogen‑bonding interactions or as a handle for further functionalization .

Scaffold‑Hopping in Nicotinic Acetylcholine Receptor (nAChR) Modulator Programs

The 5‑substituted piperidinyl nicotinic acid core mimics the pyridine‑piperidine motif found in many nAChR ligands, offering a scaffold with improved metabolic stability compared to morpholine or pyrrolidine analogs [1]. The higher LogP (ΔLogP = 1.2 versus morpholine analog) favors CNS exposure, making this compound a valuable starting point for developing subtype‑selective α4β2 or α7 nAChR modulators .

Anti‑Inflammatory Drug Discovery Leveraging COX‑2 Inhibition Potential

In vitro studies indicate that 5‑(piperidin‑1‑yl)nicotinic acid exhibits submicromolar inhibition of cyclooxygenase‑2 (COX‑2), suggesting utility in anti‑inflammatory drug discovery [1]. The piperidine‑substituted nicotinic acid framework provides a distinct chemotype from traditional NSAIDs, potentially circumventing gastrointestinal toxicity associated with non‑selective COX inhibition .

Building Block for High‑Throughput Synthesis and Parallel Library Generation

The high commercial purity (95–98%) and solid physical form of 5‑(piperidin‑1‑yl)nicotinic acid facilitate its use in automated parallel synthesis and high‑throughput experimentation workflows [1]. Its compatibility with standard coupling conditions and stability at room temperature ensure consistent performance across diverse reaction arrays, enabling rapid SAR exploration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Piperidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.